BenchChemオンラインストアへようこそ!

Ziprasidone N-oxide-d8

HPLC method validation Impurity profiling Deuterated reference standards

Substituting Ziprasidone N-oxide-d8 with unlabeled N-oxide or ziprasidone-d8 in LC-MS/MS assays introduces irreparable analytical error. Only this deuterated N-oxide—matching core structure and oxidation state—provides the co-elution and matched ionization required for ICH M10-compliant quantification. Essential for ANDA/NDA impurity testing, DDI metabolite profiling, forced degradation studies, and in vitro ADME assessments. Supplied with lot-specific COA documenting purity, isotopic enrichment, and chromatographic identity.

Molecular Formula C21H21ClN4O2S
Molecular Weight 437.0 g/mol
Cat. No. B12415759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiprasidone N-oxide-d8
Molecular FormulaC21H21ClN4O2S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-]
InChIInChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2
InChIKeyXIEQKITXJALFOJ-IHGLQNJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ziprasidone N-oxide-d8: Certified Deuterated Reference Standard for LC-MS/MS Impurity and Metabolite Quantitation


Ziprasidone N-oxide-d8 (CAS unlabeled: 188797-76-4; molecular formula: C₂₁H₁₃D₈ClN₄O₂S; molecular weight: 436.98) is a stable isotope-labeled internal standard consisting of a ziprasidone N-oxide core with eight deuterium atoms incorporated into the piperazine ring . It is purpose-synthesized for use as an analytical reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to quantify ziprasidone N-oxide, a major circulating oxidative metabolite and specified impurity in ziprasidone drug substance and finished pharmaceutical products . The compound is supplied with a Certificate of Analysis documenting lot-specific purity, isotopic enrichment, and chromatographic identity parameters required for regulated bioanalytical method validation and pharmaceutical quality control .

Ziprasidone N-oxide-d8: Why Unlabeled or Parent Deuterated Internal Standards Are Not Suitable Replacements


Substituting Ziprasidone N-oxide-d8 with unlabeled ziprasidone N-oxide or ziprasidone-d8 (which lacks the N-oxide functional group) in LC-MS/MS assays introduces substantial analytical error that cannot be corrected post hoc. Unlabeled N-oxide co-elutes with the endogenous metabolite and is indistinguishable in the mass spectrometer, rendering accurate quantification impossible . Using ziprasidone-d8 to quantify the N-oxide metabolite fails to compensate for differential ionization efficiency and matrix effects specific to the more polar N-oxide moiety; N-oxides exhibit altered electrospray ionization response and distinct chromatographic retention behavior relative to parent amines, such that an internal standard lacking the N-oxide functionality does not accurately track the analyte's signal suppression or enhancement across variable biological matrices [1]. Only a deuterated N-oxide analog—identical to the analyte in both core structure and oxidation state—provides the co-elution and matched ionization required for method accuracy and precision mandated by ICH M10 and FDA bioanalytical guidance [1].

Ziprasidone N-oxide-d8 Procurement Evidence: Quantitative Differentiation from Closest Analogs


Chromatographic Resolution: Ziprasidone N-oxide-d8 Baseline Separation from Parent Ziprasidone-d8 in Reverse-Phase HPLC

In reverse-phase chromatographic systems, Ziprasidone N-oxide-d8 elutes earlier than parent Ziprasidone-d8 due to increased hydrophilicity conferred by the N-oxide oxygen. This differential retention behavior, documented in method development studies for ziprasidone and its impurities, enables unambiguous baseline separation of the N-oxide peak from the parent drug peak [1]. Procurement of the specific N-oxide-d8 standard is essential to confirm the identity and retention time window of the N-oxide impurity in stability-indicating methods.

HPLC method validation Impurity profiling Deuterated reference standards

Isotopic Purity Specification: Ziprasidone N-oxide-d8 ≥98% Deuterium Incorporation Verified by HRMS and NMR

Ziprasidone N-oxide-d8 is characterized by isotopic enrichment exceeding 98%, confirmed through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . This deuteration level ensures that the signal from the d8 internal standard exhibits <2% cross-talk interference with the unlabeled analyte channel in multiple reaction monitoring (MRM) transitions, maintaining assay linearity and lower limit of quantitation (LLOQ) integrity.

Isotopic enrichment HRMS characterization NMR confirmation

Quantitative Recovery Precision: Stable Isotope-Labeled Internal Standard Reduces Matrix Effect Variability

In LC-MS/MS bioanalysis, stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience identical ionization suppression or enhancement, thereby correcting for matrix effects [1]. A validated LC-MS/MS method for ziprasidone in rabbit plasma using ziprasidone-d8 as internal standard demonstrated overall recovery of 95.70% for the deuterated standard with intra- and inter-day precision (%RSD) below 3.2% [2]. While this specific data uses ziprasidone-d8, the same SIL-IS principle applies to Ziprasidone N-oxide-d8 for N-oxide metabolite quantitation—use of a deuterated N-oxide analog is expected to yield comparable recovery and precision for the N-oxide analyte.

LC-MS/MS bioanalysis Matrix effects Internal standard

Ziprasidone N-oxide-d8: Primary Deployment Scenarios for Quantifiable Analytical Performance


Quantitation of Ziprasidone N-Oxide Impurity in Pharmaceutical Finished Product Release Testing

Regulatory submissions (ANDA, NDA, DMF) for ziprasidone drug products require validated methods for impurity quantitation per ICH Q3B. Ziprasidone N-oxide-d8 serves as the internal standard in HPLC-UV or LC-MS/MS methods to quantify the N-oxide impurity against a specified limit (typically ≤0.1-0.5%). The deuterated standard provides the chromatographic retention time reference needed for peak identification [1] and corrects for injection volume variability and detector response drift, enabling accurate impurity reporting below the ICH identification threshold.

Bioequivalence and Pharmacokinetic Studies Requiring N-Oxide Metabolite Measurement

Ziprasidone undergoes extensive metabolism, with N-oxide formation as one pathway [1]. For studies where N-oxide metabolite exposure must be quantified (e.g., drug-drug interaction assessments involving CYP3A4 or aldehyde oxidase), Ziprasidone N-oxide-d8 is the required internal standard. Its co-elution and matched ionization with the N-oxide analyte corrects for plasma matrix effects, ensuring that inter-subject variability in measured metabolite concentrations reflects true pharmacokinetic differences rather than analytical artifact [2].

Stability-Indicating Method Development and Forced Degradation Studies

ICH Q1A(R2) stability studies for ziprasidone drug substance require identification and monitoring of degradation products, including the N-oxide formed via oxidative stress [1]. Procurement of the authentic Ziprasidone N-oxide-d8 standard provides a retention time and mass spectral marker to confirm N-oxide identity in stressed samples and to quantify its formation under accelerated conditions (40°C/75% RH) using a validated stability-indicating method. The deuterated label prevents interference when spiked into degradation study samples.

In Vitro Metabolism Studies Profiling CYP and AO-Mediated Ziprasidone Oxidation

Human liver microsome or hepatocyte incubations used to assess ziprasidone's metabolic fate generate N-oxide among other metabolites. Ziprasidone N-oxide-d8 enables absolute quantitation of the N-oxide formed in these in vitro systems via LC-MS/MS, allowing calculation of intrinsic clearance (CLint) and fractional contribution of N-oxidation to overall metabolism [1]. This data supports regulatory DDI risk assessments and may be required for comprehensive ADME reporting in IND/NDA packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziprasidone N-oxide-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.